Ultra-Short Half-Life Enables Rapid Systemic Clearance and Self-Administration
Etripamil's half-life (t1/2) is significantly shorter than that of its primary structural analog, verapamil, and another non-dihydropyridine CCB, diltiazem. Etripamil's short duration of action is a key differentiator that enables its use as an on-demand, self-administered therapy for acute episodes, minimizing the risk of prolonged hypotension or bradycardia. [1]
| Evidence Dimension | Plasma elimination half-life (t1/2) |
|---|---|
| Target Compound Data | ~20 minutes (active parent drug); 2.5-3 hours (total systemic exposure at 70mg dose) |
| Comparator Or Baseline | Verapamil: 3-7 hours; Diltiazem: 2-7 hours |
| Quantified Difference | Etripamil half-life is approximately 6-21 times shorter than verapamil and diltiazem. |
| Conditions | Etripamil data from Phase 1 studies in healthy volunteers (70 mg intranasal dose). Comparator data from published pharmacology literature. |
Why This Matters
This profound difference in half-life is the foundational property that makes etripamil safe for unsupervised, patient-initiated use, distinguishing it from all oral CCBs for acute PSVT management.
- [1] Huston, J., et al. (2023). Etripamil Nasal Spray: Therapeutic Potential... American Journal of Cardiovascular Drugs, 23(5), 471-475. View Source
